molecular formula C20H21N5O2S B2596937 5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 2310145-08-3

5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B2596937
CAS No.: 2310145-08-3
M. Wt: 395.48
InChI Key: ZKYRKIYDXNEKRB-UHFFFAOYSA-N
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Description

The compound 5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic molecule featuring a benzothiadiazole core, a piperidine ring, and a cyclopropylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

The cyclopropylpyridazine moiety is synthesized separately, usually through cyclization reactions involving pyridazine precursors and cyclopropyl-containing reagents. The final step involves coupling the cyclopropylpyridazine moiety with the benzothiadiazole-piperidine intermediate, typically using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, recycling of solvents and reagents, and implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the benzothiadiazole core, leading to the formation of N-oxides or sulfoxides, respectively.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, often using hydrogenation or metal hydride reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while reduction of the benzothiadiazole core could produce dihydrobenzothiadiazole derivatives.

Scientific Research Applications

5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and receptor binding.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is explored for use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core can interact with nucleophilic sites on proteins, while the piperidine and cyclopropylpyridazine moieties may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole: can be compared with other compounds featuring similar structural motifs:

The uniqueness of This compound lies in its combination of these three structural motifs, which may confer enhanced biological activity and specificity compared to simpler analogs.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-20(15-3-4-17-18(11-15)24-28-23-17)25-9-7-13(8-10-25)12-27-19-6-5-16(21-22-19)14-1-2-14/h3-6,11,13-14H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRKIYDXNEKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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